molecular formula C9H11ClN5O2+ B15074823 Imidacloprid, PESTANAL(R), analytical standard

Imidacloprid, PESTANAL(R), analytical standard

Cat. No.: B15074823
M. Wt: 256.67 g/mol
InChI Key: NGMSPOSMFBBZMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process involving the reaction of 2-chloropyridine with ethylamine to form 2-chloro-N-ethylpyridin-3-amine. This intermediate is then reacted with nitromethane to produce 1-(6-chloro-3-pyridylmethyl)-2-nitroguanidine .

Industrial Production Methods: Industrial production of Imidacloprid involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, amination, and nitration under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Imidacloprid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidacloprid is extensively used in scientific research across various fields:

Mechanism of Action

Imidacloprid acts by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation and subsequent paralysis of the insect, ultimately causing its death. The compound specifically targets the nAChRs in insects, making it highly effective as an insecticide while having lower toxicity to mammals .

Comparison with Similar Compounds

  • Acetamiprid
  • Thiamethoxam
  • Clothianidin
  • Dinotefuran
  • Fipronil

Comparison: Imidacloprid is unique among neonicotinoids due to its high efficacy and systemic action. Compared to Acetamiprid and Thiamethoxam, Imidacloprid has a broader spectrum of activity and longer residual effects. Clothianidin and Dinotefuran share similar modes of action but differ in their environmental persistence and toxicity profiles. Fipronil, although not a neonicotinoid, is often compared due to its use in similar applications but has a different mode of action targeting gamma-aminobutyric acid (GABA) receptors .

Properties

Molecular Formula

C9H11ClN5O2+

Molecular Weight

256.67 g/mol

IUPAC Name

[[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]amino]-hydroxy-oxoazanium

InChI

InChI=1S/C9H11ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)(H,16,17)/q+1

InChI Key

NGMSPOSMFBBZMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N[N+](=O)O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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